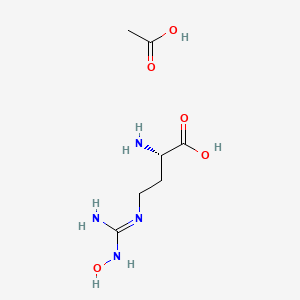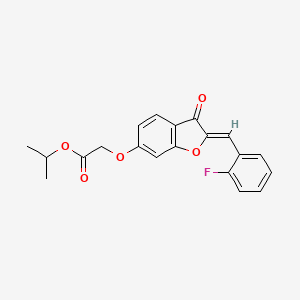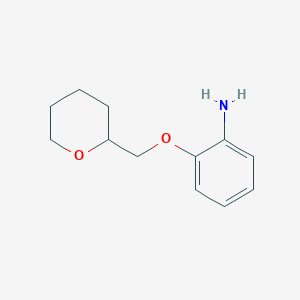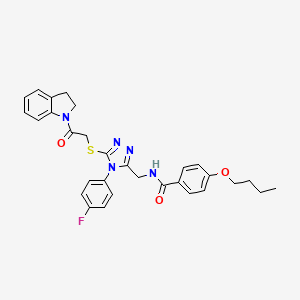
nor-NOHA (monoacetate)
Overview
Description
Scientific Research Applications
Nor-NOHA (monoacetate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies of cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in conditions such as cancer, cardiovascular diseases, and immune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Nor-NOHA (monoacetate) exerts its effects by selectively inhibiting the enzyme arginase. This inhibition leads to an increase in the levels of L-arginine, which is a substrate for the production of nitric oxide. Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Biological Activity
Nor-NOHA has been found to possess a number of biological activities. It has been shown to possess anti-inflammatory and anti-bacterial properties, as well as to exhibit a protective effect against oxidative stress. It has also been found to possess anticonvulsant activity, and to have the potential to be used in the treatment of neurological disorders.
Biochemical and Physiological Effects
Nor-NOHA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the release of nitric oxide, a compound that plays a role in the regulation of blood pressure. In addition, Nor-NOHA has been found to stimulate the release of the neurotransmitter serotonin, which is involved in the regulation of mood and emotion.
Advantages and Limitations for Lab Experiments
Nor-NOHA has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using Nor-NOHA is that it is relatively easy to synthesize, and can be produced in large quantities. Additionally, it is relatively stable and can be stored for long periods of time. One of the main limitations of using Nor-NOHA is that it is not very soluble in water, which can make it difficult to use in experiments that require the compound to be dissolved in aqueous solutions.
Future Directions
Nor-NOHA has a number of potential future applications in scientific research. One potential area of research is the development of Nor-NOHA as an anti-cancer agent. Additionally, Nor-NOHA may be useful in the development of treatments for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Nor-NOHA may also be useful in the development of treatments for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, Nor-NOHA may be useful in the development of treatments for metabolic disorders, such as diabetes and obesity. Finally, Nor-NOHA may be useful in the development of treatments for cardiovascular diseases, such as hypertension and atherosclerosis.
Synthesis Methods
Nor-NOHA is synthesized from norvaline, an amino acid found in some proteins. Norvaline is first converted to its N-methyl derivative, N-methyl-norvaline, using an N-methylation reaction. This is followed by the addition of an acetyl group to the hydroxylamine group of the N-methyl-norvaline, forming the compound Nor-NOHA.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Nor-NOHA (Monoacetate) plays a significant role in biochemical reactions, particularly as an arginase inhibitor . It exhibits 10-fold selectivity for human type II arginase over type I . This interaction with arginase, an enzyme that catalyzes the hydrolysis of arginine into urea and L-ornithine , is a key aspect of its biochemical activity .
Cellular Effects
In terms of cellular effects, Nor-NOHA (Monoacetate) has been found to inhibit the growth of lung carcinoma implants in mice . It also enhances the effect of acetylcholine on isolated aortic and mesenteric arterial rings , indicating its influence on cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, Nor-NOHA (Monoacetate) exerts its effects through binding interactions with biomolecules and enzyme inhibition . As a competitive arginase inhibitor, it binds to the active site of the enzyme, preventing the normal substrate, arginine, from binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nor-NOHA (Monoacetate) have been observed over time. It is known to be a stable compound, with its inhibitory effects on arginase being reversible .
Dosage Effects in Animal Models
In animal models, the effects of Nor-NOHA (Monoacetate) vary with dosage. While specific dosage effects may depend on the model and study design, it has been shown to inhibit the growth of lung carcinoma implants in mice .
Metabolic Pathways
Nor-NOHA (Monoacetate) is involved in the metabolic pathway of arginine, where it acts as an arginase inhibitor . By inhibiting arginase, it affects the conversion of arginine into urea and L-ornithine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nor-NOHA (monoacetate) typically involves the hydroxylation of nor-L-arginineThe final step involves the deprotection of the amino and carboxyl groups to yield nor-NOHA (monoacetate) .
Industrial Production Methods
Industrial production of nor-NOHA (monoacetate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Nor-NOHA (monoacetate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert nor-NOHA (monoacetate) into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of nor-NOHA (monoacetate) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of nor-NOHA (monoacetate) depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Comparison with Similar Compounds
Similar Compounds
Nω-Hydroxy-L-arginine: Another potent arginase inhibitor with similar biological effects.
α-Difluoromethylornithine: An arginase inhibitor used in the treatment of certain cancers.
Sauchinone: A plant-derived arginase inhibitor with potential therapeutic applications.
Uniqueness
Nor-NOHA (monoacetate) is unique due to its high selectivity and potency as an arginase inhibitor. It exhibits a ten-fold selectivity for human type II arginase over type I, making it a valuable tool in scientific research and potential therapeutic applications .
properties
IUPAC Name |
acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3.C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);1H3,(H,3,4)/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUGHGOGNIYFKU-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2619586.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2619591.png)

![(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2619595.png)


![4-benzoyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2619600.png)

![N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide](/img/structure/B2619602.png)


![N-(4-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2619608.png)
![Ethyl 4-chloro-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2619609.png)